1-(5-Fluoro-6-methylpyridine-2-carbonyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(5-Fluoro-6-methylpyridine-2-carbonyl)pyrrolidine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorinated pyridine ring and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-6-methylpyridine-2-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the fluorination of 6-methylpyridine, followed by acylation to introduce the carbonyl group. The final step involves the coupling of the acylated pyridine with pyrrolidine-2-carboxamide under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-6-methylpyridine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions, often using hydrogenation catalysts like palladium on carbon, can reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
1-(5-Fluoro-6-methylpyridine-2-carbonyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-6-methylpyridine-2-carbonyl)pyrrolidine-2-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The fluorine atom can enhance binding affinity and specificity, while the pyrrolidine moiety can improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
1-(5-Fluoro-6-methylpyridine-2-carbonyl)piperidine-2-carboxamide: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(5-Fluoro-6-methylpyridine-2-carbonyl)morpholine-2-carboxamide: Contains a morpholine ring, offering different pharmacological properties.
Uniqueness: 1-(5-Fluoro-6-methylpyridine-2-carbonyl)pyrrolidine-2-carboxamide stands out due to its specific combination of a fluorinated pyridine ring and a pyrrolidine carboxamide moiety, which can confer unique biological activities and improved pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
1-(5-fluoro-6-methylpyridine-2-carbonyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-7-8(13)4-5-9(15-7)12(18)16-6-2-3-10(16)11(14)17/h4-5,10H,2-3,6H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXFVUSMHFDSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCCC2C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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